{4-[(2-Nitrophenyl)sulfonyl]piperazino}[3-(trifluoromethyl)phenyl]methanone
Description
Properties
IUPAC Name |
[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O5S/c19-18(20,21)14-5-3-4-13(12-14)17(25)22-8-10-23(11-9-22)30(28,29)16-7-2-1-6-15(16)24(26)27/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGDHTOYBUDGJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(2-Nitrophenyl)sulfonyl]piperazino}[3-(trifluoromethyl)phenyl]methanone typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is first functionalized with a nitrophenylsulfonyl group through a nucleophilic substitution reaction. This intermediate is then reacted with a trifluoromethylphenyl methanone derivative under controlled conditions to yield the final product. Common reagents used in these reactions include sulfonyl chlorides, trifluoromethyl ketones, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
{4-[(2-Nitrophenyl)sulfonyl]piperazino}[3-(trifluoromethyl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amine derivatives.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Recent studies have indicated that compounds similar to {4-[(2-nitrophenyl)sulfonyl]piperazino}[3-(trifluoromethyl)phenyl]methanone exhibit significant anticancer properties. For instance, derivatives of piperazine have been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Case Study : A derivative of this compound was tested against breast cancer cells and demonstrated an IC50 value of 12 µM, indicating potent activity against tumor growth .
-
Antimicrobial Properties
- The compound's structure suggests potential antimicrobial activity. Similar compounds have been evaluated for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results.
- Data Table : Antimicrobial Activity of Related Compounds
Compound Name Bacterial Strain Minimum Inhibitory Concentration (MIC) Compound A Staphylococcus aureus 8 µg/mL Compound B Escherichia coli 16 µg/mL This compound TBD -
Anti-inflammatory Effects
- The sulfonamide group in the compound may confer anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Research into related compounds has shown inhibition of pro-inflammatory cytokines in vitro.
- Case Study : A study reported that a structurally similar compound reduced TNF-alpha levels by 50% in human macrophages .
Mechanism of Action
The mechanism of action of {4-[(2-Nitrophenyl)sulfonyl]piperazino}[3-(trifluoromethyl)phenyl]methanone involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. The nitrophenylsulfonyl group can act as an electrophile, while the trifluoromethylphenyl moiety enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
- {4-[(2-Nitrophenyl)sulfonyl]piperazino}[3-(fluoromethyl)phenyl]methanone
- {4-[(2-Nitrophenyl)sulfonyl]piperazino}[3-(chloromethyl)phenyl]methanone
- {4-[(2-Nitrophenyl)sulfonyl]piperazino}[3-(bromomethyl)phenyl]methanone
Uniqueness
The presence of the trifluoromethyl group in {4-[(2-Nitrophenyl)sulfonyl]piperazino}[3-(trifluoromethyl)phenyl]methanone distinguishes it from similar compounds. This group enhances the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs with different substituents.
Biological Activity
{4-[(2-Nitrophenyl)sulfonyl]piperazino}[3-(trifluoromethyl)phenyl]methanone, a complex organic compound, has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
- Chemical Formula : CHFNOS
- Molecular Weight : 443.40 g/mol
- CAS Number : 3754376
The biological activity of this compound is largely attributed to its structural components:
- Nitrophenyl Group : Known for its electron-withdrawing properties, enhancing the compound's reactivity with biological targets.
- Trifluoromethyl Group : Imparts lipophilicity, potentially improving membrane permeability and binding affinity to receptors and enzymes.
- Piperazine Ring : Acts as a scaffold that stabilizes interactions with biological macromolecules.
Anticancer Activity
Recent studies have evaluated the anticancer potential of related compounds with similar structures. Notably:
- Compounds with trifluoromethyl and sulfonyl groups exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung), HCT116 (colon), and HePG2 (liver) cells. For instance, one study reported IC values of 22.4 µM for a closely related compound against PACA2 cells, outperforming Doxorubicin at 52.1 µM .
Antibacterial Activity
The presence of the nitrophenyl group has been linked to enhanced antibacterial properties:
- Compounds structurally similar to this compound demonstrated minimum inhibitory concentrations (MICs) as low as 4.88 µg/mL against bacteria such as E. coli and B. mycoides .
Antidiabetic Potential
Research into piperazine derivatives indicates potential antidiabetic effects:
- A study highlighted that certain piperazine derivatives showed IC values significantly lower than acarbose, a standard antidiabetic drug, suggesting that similar compounds could be explored for diabetes therapy .
Case Studies and Research Findings
| Study | Compound | Biological Activity | IC/MIC |
|---|---|---|---|
| Study 1 | Related Compound A | Anticancer | 22.4 µM (PACA2) |
| Study 2 | Related Compound B | Antibacterial | MIC = 4.88 µg/mL (E. coli) |
| Study 3 | Piperazine Derivative | Antidiabetic | IC = 8.9 µM |
Q & A
Q. What are the standard synthetic routes for preparing {4-[(2-Nitrophenyl)sulfonyl]piperazino}[3-(trifluoromethyl)phenyl]methanone, and how are reaction yields optimized?
The compound can be synthesized via sulfonylation of a piperazine intermediate followed by coupling with a trifluoromethylphenyl ketone. For example, a Heck–Matsuda desymmetrization approach (used for analogous β-aryl-γ-lactams) involves Pd-catalyzed cross-coupling to introduce aryl groups. Reaction yields (e.g., 48–84% for similar compounds) depend on solvent choice (e.g., DCM), temperature control (ambient to 40°C), and stoichiometric ratios of sulfonyl chlorides to piperazine intermediates . Optimization often requires iterative trials with analytical monitoring (TLC, HPLC).
Q. How is enantiomeric purity assessed for sulfonyl-piperazino methanone derivatives, and what chiral separation methods are effective?
Chiral stationary phases in SFC or HPLC are critical. For example, Daicel Chiralpak® IC or IB columns (3.0 × 25 cm, 5 µm particle size) resolve enantiomers using isocratic elution (e.g., 3% methanol in CO₂ for SFC). Retention times (e.g., 24.2 vs. 25.8 min) and UV detection (λ = 210–260 nm) confirm enantiomeric ratios. Baseline separation (>90% ee) is achievable with flow rates of 2.0 mL/min and column temperatures of 35°C .
Q. What spectroscopic techniques are used to characterize the structural integrity of this compound?
- 1H/13C/19F NMR : Assigns protons (e.g., aromatic δ 7.5–8.2 ppm), carbons (e.g., carbonyl C=O at ~166 ppm), and trifluoromethyl groups (19F NMR: δ -62 to -64 ppm).
- HRMS (ESI+) : Validates molecular weight (e.g., m/z 415.05689 for C₁₈H₁₆F₃N₃O₄S).
- IR Spectroscopy : Confirms sulfonyl (S=O at ~1350 cm⁻¹) and ketone (C=O at ~1680 cm⁻¹) functional groups .
Advanced Research Questions
Q. How can computational methods predict the biological activity of sulfonyl-piperazino methanones?
Molecular docking (e.g., AutoDock Vina) and dynamics simulations (GROMACS) model interactions with target proteins. For example, PubChem CID 24791139 (a related trifluoromethylphenyl methanone) showed high binding affinity to kinase targets in silico. Parameters include a grid box size of 25 ų, Lamarckian genetic algorithms, and 100 ns MD simulations to assess stability .
Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?
Discrepancies in yields (e.g., 48% vs. 84% for similar compounds) may arise from impurities in starting materials or solvent polarity effects. Systematic DOE (Design of Experiments) with variables like catalyst loading (0.5–5 mol% Pd), solvent (DCM vs. THF), and reaction time (12–48 hr) can identify critical factors. Analytical validation (e.g., HPLC purity >95%) ensures reproducibility .
Q. How do substituent modifications on the aryl or piperazine moieties influence physicochemical properties?
- Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance metabolic stability but reduce solubility.
- Bromine or methoxy substituents (e.g., in 4-bromophenyl or 4-methoxyphenyl analogs) alter logP values (2.5–4.0) and melting points (153–190°C), as shown in analogues with 83–92% yields .
- Hydroxyl groups (e.g., 4-hydroxyphenyl derivatives) improve water solubility via hydrogen bonding but may require prodrug strategies .
Q. What in vitro assays are suitable for evaluating the therapeutic potential of this compound?
- Kinase inhibition assays : Measure IC₅₀ values using ADP-Glo™ kits for ATP-competitive inhibitors.
- CYP450 inhibition screening : Assess metabolic stability via fluorescence-based assays.
- Cell viability assays : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., HepG2, MCF-7) .
Methodological Considerations
Q. How are reaction intermediates purified to avoid byproducts in multi-step syntheses?
Q. What QC/QA protocols ensure batch-to-batch consistency?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
